Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride
CAS No.: 2270915-06-3
VCID: VC7435129
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.

Description |
Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is an organic compound belonging to the acrylate derivatives category. It is characterized by the presence of an aminomethyl group and a phenyl group attached to an acrylate moiety, which confers unique chemical properties and potential applications in medicinal chemistry and materials science. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for biological studies and pharmaceutical applications. Synthesis and Reaction ConditionsThe synthesis of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride involves several key steps, with critical reaction conditions such as temperature control, pH adjustments, and reaction time optimization to ensure high yields and purity of the final product. Applications and Potential UsesThis compound is a valuable candidate for further research and development across various scientific disciplines due to its unique structural features. Potential applications include medicinal chemistry, where it may interact with biological targets to modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects such as antimicrobial or anticancer activities. Analytical Techniques for CharacterizationFurther analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of synthesized compounds. |
---|---|
CAS No. | 2270915-06-3 |
Product Name | Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride |
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 |
IUPAC Name | methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate;hydrochloride |
Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+; |
Standard InChIKey | GSCRQWWWZQEEML-HCUGZAAXSA-N |
SMILES | COC(=O)C(=CC1=CC=CC=C1)CN.Cl |
Solubility | not available |
PubChem Compound | 14384139 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume